molecular formula C20H20N4O8 B11176198 3,4,5-trimethoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11176198
M. Wt: 444.4 g/mol
InChI Key: WZOWMSHSSKOAFP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of trimethoxy groups on the benzene ring, a nitrophenyl group, and a dioxopyrrolidinyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxy groups and nitrophenyl moiety play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate oxidative stress pathways and inhibit specific enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C20H20N4O8

Molecular Weight

444.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C20H20N4O8/c1-30-15-7-11(8-16(31-2)18(15)32-3)19(26)22-21-14-10-17(25)23(20(14)27)12-5-4-6-13(9-12)24(28)29/h4-9,14,21H,10H2,1-3H3,(H,22,26)

InChI Key

WZOWMSHSSKOAFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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